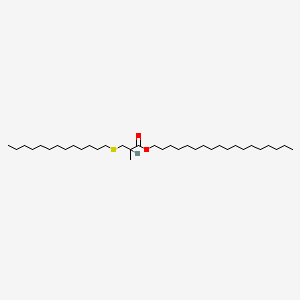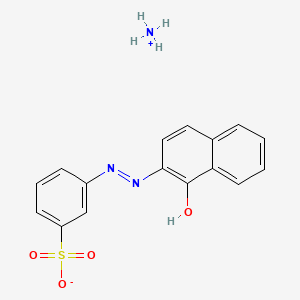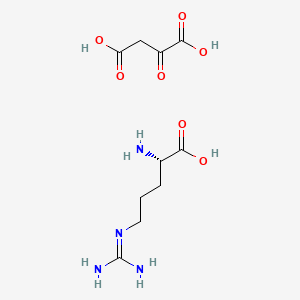
O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate: is a chemical compound with the molecular formula C₁₁H₁₅Cl₂O₂PS₂ and a molecular weight of 345.245 g/mol . It is known for its unique structure, which includes both dichlorophenyl and ethoxyethyl groups attached to a methyldithiophosphonate core. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
化学反応の分析
Types of Reactions: O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
科学的研究の応用
Chemistry: In chemistry, O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters and related compounds .
Biology and Medicine: It may be used in the development of pharmaceuticals and agrochemicals .
Industry: Industrially, it is utilized in the production of specialty chemicals, including additives for lubricants and flame retardants. Its unique chemical properties make it valuable in various manufacturing processes .
作用機序
The mechanism of action of O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
- O-(2,4-Dichlorophenyl) S-(2-methoxyethyl) methyldithiophosphonate
- O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) ethyldithiophosphonate
- O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) propyldithiophosphonate
Comparison: Compared to similar compounds, O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate is unique due to its specific combination of dichlorophenyl and ethoxyethyl groups. This unique structure imparts distinct chemical properties, such as higher reactivity in certain substitution reactions and specific binding affinities in biochemical applications .
特性
CAS番号 |
50869-34-6 |
|---|---|
分子式 |
C11H15Cl2O2PS2 |
分子量 |
345.2 g/mol |
IUPAC名 |
(2,4-dichlorophenoxy)-(2-ethoxyethylsulfanyl)-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H15Cl2O2PS2/c1-3-14-6-7-18-16(2,17)15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7H2,1-2H3 |
InChIキー |
AXKFJWAUUAXWJG-UHFFFAOYSA-N |
正規SMILES |
CCOCCSP(=S)(C)OC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















